5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine
Description
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine is a brominated pyridine derivative featuring a piperidine ring substituted at the 4-position with a tert-butyl(dimethyl)silyl (TBDMS) ether. This compound is structurally characterized by:
- Pyridine core: Bromine at the 5-position enhances electrophilicity, facilitating cross-coupling reactions.
- Piperidine moiety: The 1-yl linkage connects the pyridine to the piperidine ring.
- TBDMS protection: The bulky silyl ether group at the piperidine’s 4-position increases lipophilicity and stabilizes the hydroxyl group against hydrolysis .
This compound is primarily used in medicinal chemistry and organic synthesis, particularly as an intermediate for drug candidates targeting neurological disorders or inflammation .
Properties
Molecular Formula |
C16H27BrN2OSi |
|---|---|
Molecular Weight |
371.39 g/mol |
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H27BrN2OSi/c1-16(2,3)21(4,5)20-14-8-10-19(11-9-14)15-7-6-13(17)12-18-15/h6-7,12,14H,8-11H2,1-5H3 |
InChI Key |
ZLFGFFOSJGKCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions to form the intermediate 1-(5-bromopyridin-2-yl)piperidine . This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of supercritical fluid technology can enhance the reaction rate and product quality by providing a uniform particle size distribution and high conversion rate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of .
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are typically used.
Substitution: Nucleophilic substitution reactions often employ potassium carbonate as a base in solvents like dimethylformamide .
Major Products:
- Various substituted derivatives from nucleophilic substitution reactions .
N-oxides: from oxidation reactions.
Pyridine derivatives: from reduction reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in catalysis and material science for creating novel materials with specific properties .
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in drug development , particularly as a scaffold for designing new therapeutic agents .
Industry:
- Utilized in the production of specialty chemicals and advanced materials .
- Applied in coatings and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may reduce cell membrane permeability compared to silyl-protected analogs.
- Ring Modifications : Piperazine derivatives () exhibit different electronic profiles and hydrogen-bonding capabilities compared to piperidine-based compounds.
Table 2: Property Comparison
Key Observations:
- Lipophilicity : The TBDMS group significantly increases LogP, favoring blood-brain barrier penetration, which is critical for CNS-targeted drugs.
- Biological Activity: Bromopyridines with amino or carbonyl groups () show antimicrobial effects, while bulkier silyl derivatives may prioritize enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
